N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide
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Overview
Description
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide is a chemical compound with the molecular formula C8H7Cl2NO. It is also known by other names such as Acetanilide, 2’,6’-dichloro- and 2,6-Dichloroacetanilide . This compound is characterized by the presence of a hydrazinylidene group attached to a 2,6-dichlorophenyl ring, making it a derivative of acetanilide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide typically involves the reaction of 2,6-dichloroaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . The general reaction scheme is as follows:
[ \text{2,6-dichloroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microreactors and precise control of reaction conditions can help in scaling up the production while maintaining product purity .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert the hydrazinylidene group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloroacetanilide: A closely related compound with similar structural features.
Diclofenac: A nonsteroidal anti-inflammatory drug (NSAID) that shares the 2,6-dichlorophenyl moiety.
Uniqueness
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide is unique due to its hydrazinylidene group, which imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H9Cl2N3O |
---|---|
Molecular Weight |
246.09 g/mol |
IUPAC Name |
N-[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]acetamide |
InChI |
InChI=1S/C9H9Cl2N3O/c1-6(15)12-5-13-14-9-7(10)3-2-4-8(9)11/h2-5,14H,1H3,(H,12,13,15) |
InChI Key |
ZTCXEIWSALKHJY-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)N/C=N/NC1=C(C=CC=C1Cl)Cl |
Canonical SMILES |
CC(=O)NC=NNC1=C(C=CC=C1Cl)Cl |
Origin of Product |
United States |
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